Adiabatic Ionization Energy: 1-Azetidino-isobutene Is a Stronger Electron Donor Than Its Aziridine and Piperidine Analogs
The adiabatic ionization energy (IEₐ) of 1-azetidino-isobutene is 6.9 eV, which is 0.7 eV lower than that of the aziridine analog (7.6 eV) and, although no adiabatic value is reported for piperidine, its vertical IE (8.0 eV) lies 0.44 eV above the azetidine vertical IE (7.56 eV), indicating a significantly less electron-rich enamine [1]. The pyrrolidine analog possesses a very similar adiabatic IE (6.8 eV) but differs in steric tolerance (see Evidence_Item 4). All measurements were performed by photoelectron (PE) spectroscopy in the gas phase and reported in the same study [1].
| Evidence Dimension | Adiabatic ionization energy (eV) |
|---|---|
| Target Compound Data | 6.9 eV (adiabatic); 7.56 eV (vertical) |
| Comparator Or Baseline | Aziridine: 7.6 eV (adiabatic), 8.2 eV (vertical); Pyrrolidine: 6.8 eV (adiabatic), 7.75 eV (vertical); Piperidine: 8.0 eV (vertical only) |
| Quantified Difference | −0.7 eV vs aziridine; −0.44 eV (vertical) vs piperidine; +0.1 eV vs pyrrolidine (adiabatic) |
| Conditions | Gas-phase He(I) photoelectron spectroscopy; Müller, Previdoli, Desilvestro, Helv. Chim. Acta 1981. |
Why This Matters
A 0.7 eV difference in ionization energy corresponds to a >16 kcal·mol⁻¹ change in electron-donor strength, directly affecting enamine nucleophilicity, oxidation potential, and charge-transfer interactions in both synthetic and materials-chemistry applications.
- [1] NIST Chemistry WebBook, ionization energy data for 1-azetidino-isobutene (IEₐ 6.9 eV), aziridine analog (IEₐ 7.6 eV), pyrrolidine analog (IEₐ 6.8 eV), piperidine analog (IEᵥ 8.0 eV); data compiled from Müller, K.; Previdoli, F.; Desilvestro, H. Helv. Chim. Acta 1981, 64, 2497. View Source
